molecular formula C5H11NO B1238882 (Z)-2-methylbutanal oxime CAS No. 49805-55-2

(Z)-2-methylbutanal oxime

Cat. No.: B1238882
CAS No.: 49805-55-2
M. Wt: 101.15 g/mol
InChI Key: SEWWFHKIKWFJNV-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Methylbutanal oxime (CAS 49805-56-3) is a specialized biochemical intermediate with significant value in plant metabolism and natural product research. Its primary research application lies in its role as a key biosynthetic precursor in the pathways of various plant defense compounds . As a chiral aldoxime derived from L-isoleucine, it is a central intermediate in the biosynthesis of cyanogenic glucosides, such as lotaustralin, and related non-cyanogenic hydroxynitrile glucosides like rhodiocyanoside A . The conversion of the parent amino acid to this (Z)-configured oxime is catalyzed by enzymes from the CYP79 family . In the model legume Lotus japonicus , research has shown that this compound is metabolized into 2-methyl-2-butenenitrile by the action of cytochrome P450 monooxygenases, channeling the carbon skeleton toward the formation of rhodiocyanosides, which are studied for their potential bioactive properties . This compound is also utilized as a semiochemical in chemical ecology studies . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49805-55-2

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(NE)-N-(2-methylbutylidene)hydroxylamine

InChI

InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3/b6-4+

InChI Key

SEWWFHKIKWFJNV-GQCTYLIASA-N

SMILES

CCC(C)C=NO

Isomeric SMILES

CCC(C)/C=N/O

Canonical SMILES

CCC(C)C=NO

Origin of Product

United States

Synthetic Methodologies for Z 2 Methylbutanal Oxime and Its Isomers

Direct Oxime Formation from 2-Methylbutanal

The most straightforward method for synthesizing 2-methylbutanal oxime is the direct condensation reaction between 2-methylbutanal and hydroxylamine (B1172632) or its salts. ethz.ch This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.

A typical laboratory procedure involves treating a solution of 2-methylbutanal in a solvent like ethanol (B145695) with an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as pyridine. ethz.ch The base is required to neutralize the HCl released from the hydroxylamine salt, liberating the free hydroxylamine to react with the aldehyde. The reaction generally proceeds at room temperature. However, these standard conditions often result in the formation of a mixture of (E) and (Z) isomers, with the ratio being highly dependent on the specific reaction parameters. nih.govresearchgate.net

Optimization of Reaction Conditions for Stereoselective (Z)-Isomer Predominance

Achieving a high predominance of the (Z)-isomer through direct synthesis is a significant challenge in synthetic organic chemistry. pku.edu.cn The stereochemical outcome of the oximation reaction is influenced by a delicate balance of thermodynamic and kinetic factors. Traditional methods often rely on the steric hindrance of the aldehyde's substituents to favor one isomer over the other. pku.edu.cn In the case of 2-methylbutanal, the difference in steric bulk between the ethyl group and the hydrogen atom attached to the chiral center is not substantial enough to provide high intrinsic selectivity under standard conditions.

Research into stereoselective oxime synthesis suggests that reaction parameters such as pH, temperature, and solvent play a critical role. For aldoximes, acidic conditions tend to favor the thermodynamically more stable (E)-isomer, while kinetic control under neutral or slightly basic conditions can sometimes favor the (Z)-isomer. However, detailed studies optimizing these conditions specifically for the (Z)-predominance of 2-methylbutanal oxime in chemical synthesis are not extensively documented in the available literature, which focuses more on its biosynthetic production where enzymes dictate the stereochemistry. nih.govscispace.com

Catalytic Approaches in Oxime Synthesis

While classical oximation is often performed stoichiometrically, catalytic methods can offer improved efficiency and selectivity. In the broader context of oxime synthesis, various catalysts are employed.

Acid/Base Catalysis : The reaction is inherently catalyzed by both acids and bases. The rate-determining step, either the initial addition or the final dehydration, can be accelerated by adjusting the pH.

Enzymatic Catalysis : In nature, the synthesis of (Z)-2-methylbutanal oxime from L-isoleucine is catalyzed by cytochrome P450 enzymes of the CYP79 family, such as CYP79D1 and CYP79D2. oup.comoup.com These enzymes are highly efficient and stereospecific, producing the (Z)-oxime as a key intermediate for the biosynthesis of cyanogenic glucosides like lotaustralin (B1675156). oup.comnih.govresearchgate.net Another enzyme, (E)-2-methylbutanal oxime monooxygenase, can catalyze the isomerization of the (E)-isomer to the (Z)-isomer as one of its functions. expasy.org The table below summarizes the turnover rates of the enzyme CYP71E7, which metabolizes various (Z)-oximes, indicating the enzyme's substrate specificity.

Substrate (Oxime derived from)Turnover Rate (min⁻¹)
Valine ((Z)-2-methylpropanal oxime)~21
Isoleucine (this compound)~17
Tyrosine~8
Phenylalanine~1
Data sourced from studies on CYP71E7 from cassava. oup.comresearchgate.net

Alternative Synthetic Routes to the 2-Methylbutanal Oxime Framework

Beyond the direct condensation approach, other synthetic strategies can be envisioned for constructing the 2-methylbutanal oxime framework, offering different avenues for controlling stereochemistry.

Stereochemical Control Strategies in Precursor Synthesis

Controlling the geometry of the oxime can sometimes be achieved by designing precursors where the desired stereochemistry is established early in the sequence. sci-hub.se For instance, the synthesis could start from a chiral building block like (S)-(-)-2-methyl-1-butanol, which can be oxidized to the corresponding aldehyde, (S)-(+)-2-methylbutanal. orgsyn.org While this controls the stereocenter in the butyl chain, influencing the subsequent C=N bond geometry is more complex and often requires chiral auxiliaries or catalysts during the oximation step itself.

Convergent and Divergent Synthetic Pathways

Modern synthetic strategies like convergent and divergent synthesis offer powerful tools for creating libraries of complex molecules, including oximes. nih.govresearchgate.netsathyabama.ac.in

Convergent Synthesis : In a convergent approach, different fragments of the target molecule are synthesized independently and then joined together in the final stages. nih.govnih.gov For an oxime ether library, this could involve the ligation of various alkoxyamine and carbonyl monomers. nih.gov This strategy is efficient for building molecular complexity rapidly.

Divergent Synthesis : A divergent synthesis begins with a common core structure which is then elaborated through various reaction pathways to generate a diverse set of related compounds. sathyabama.ac.inpku.edu.cn Starting from a core molecule, one could react it with different reagents to produce a library of oximes, potentially including isomers of 2-methylbutanal oxime with varied substituents.

Isomerization and Stereocontrol Dynamics of Oxime Geometry

The (Z) and (E) isomers of 2-methylbutanal oxime can interconvert under certain conditions. This isomerization is a crucial aspect of stereocontrol, as a non-selective synthesis can potentially be followed by an isomerization step to enrich the desired isomer.

The equilibrium between the isomers is typically governed by thermodynamics, with the (E)-isomer often being the more stable form due to reduced steric clash. The isomerization can be promoted by:

Heat : Thermal energy can provide the activation energy needed to overcome the rotational barrier of the C=N bond.

Photochemistry : Irradiation with UV light is a known method for inducing (E/Z) isomerization in molecules with double bonds, including oximes. pku.edu.cn

Catalysis : Both acids and bases can catalyze the isomerization process. In biological systems, specific enzymes like (E)-2-methylbutanal oxime monooxygenase are responsible for the conversion of the (E) to the (Z) isomer. oup.comexpasy.org This enzymatic process is part of a metabolic pathway that ensures the correct stereochemistry for the subsequent biosynthetic steps. nih.govscispace.com The formation of both (E) and (Z) isomers is observed in both plant and insect biosynthetic pathways. nih.gov

The dynamic relationship between the two isomers means that isolation of a pure stereoisomer requires conditions that prevent re-equilibration.

Z/E Isomerization Pathways and Conditions

The interconversion between the (Z) and (E) isomers of oximes, including 2-methylbutanal oxime, is a well-documented process influenced by several factors. The stability of the isomers and the energy barrier for isomerization can be manipulated by external conditions such as temperature, pH, and catalysis. researchgate.netresearchgate.net

Standard chemical methods for synthesizing aldoximes often yield a mixture of (Z) and (E) isomers. researchgate.net The ratio of these isomers in the resulting mixture can be dependent on the reaction temperature, as temperature changes can shift the equilibrium position between the isomers. researchgate.net

Acid catalysis is a primary driver for Z/E isomerization. In aqueous solutions, the process is promoted by acid, which can facilitate rotation around the C=N bond. researchgate.net Theoretical calculations suggest that this isomerization in water proceeds through the formation of a protonated oxime-water adduct. This intermediate possesses a single C-N bond, allowing for free rotation before the water molecule is eliminated to re-form the double bond, potentially in the opposite configuration. researchgate.net In anhydrous conditions, protic or Lewis acids can also be used to facilitate isomerization, often by forming an immonium complex. google.com This principle is exploited in stereoselective synthesis, where treatment with an acid can drive an equilibrium towards the more stable or precipitatable isomer salt. google.com

Recent research has demonstrated novel methods for controlling isomerization. One such method involves the use of a self-assembled, water-soluble capsule. acs.org This capsule shows high selectivity for binding the (Z)-isomer of certain oxime ethers. acs.org Confinement within this capsule's cavity was found to facilitate the E-to-Z isomerization at room temperature. The rate of this isomerization was significantly accelerated—by a factor of ten—through sonication. acs.org This capsule-mediated approach represents a unique pathway where the host molecule actively participates in establishing the isomeric equilibrium.

In biological systems, such as in the biosynthesis of cyanogenic glucosides in plants and insects, isomerization is a key step. nih.govscispace.comoup.com The initial enzymatic conversion of the amino acid isoleucine by Cytochrome P450 enzymes of the CYP79 family produces a mixture of both (E)- and this compound. nih.govscispace.com However, the subsequent enzyme in the pathway specifically acts on the (Z)-isomer. oup.comnih.gov This implies the existence of either a direct enzymatic isomerization step or a passive equilibration where the (Z)-isomer is continuously removed, thus shifting the equilibrium from the (E)-form. oup.com

Table 1: Conditions Influencing Z/E Isomerization of Oximes
ConditionDescriptionEffect on Isomer RatioReference
TemperatureThe equilibrium between Z/E isomers is temperature-dependent.Altering the temperature can shift the equilibrium, changing the final isomer ratio. researchgate.net
Acid Catalysis (Aqueous)Protonation of the oxime facilitates the addition of water, forming a C-N single bond intermediate that allows for free rotation.Promotes equilibration of Z/E mixtures. researchgate.net
Acid Catalysis (Anhydrous)Treatment with protic or Lewis acids (e.g., HCl, BF₃) forms an immonium salt, which can favor one isomer.Can be used to selectively precipitate and isolate one isomer from a mixture. google.com
Capsular ConfinementA self-assembled capsule selectively binds the (Z)-isomer, creating a unique microenvironment.Facilitates E-to-Z isomerization within the capsule, especially when accelerated by sonication. acs.org
Biosynthetic PathwayIn vivo systems utilize enzymes that may facilitate isomerization or selectively consume one isomer, shifting the equilibrium.The pathway proceeds via the (Z)-isomer, suggesting a mechanism to ensure its availability from an initial E/Z mixture. nih.govoup.comnih.gov

Stereoselective Synthesis of the (Z)-Isomer versus Mixture Derivations

Achieving stereoselectivity in the synthesis of 2-methylbutanal oxime presents a significant challenge. Most conventional chemical syntheses, which involve the reaction of 2-methylbutanal with hydroxylamine hydrochloride, typically result in a mixture of the (Z) and (E) isomers. researchgate.net The resulting Z:E ratio can vary significantly, often approaching a thermodynamic equilibrium that does not strongly favor one isomer over the other.

In contrast to these mixture derivations, several strategies have been developed to achieve stereoselectivity, either by directing the synthesis towards one isomer or by separating the isomers from a mixture.

Biosynthesis as a Model for Stereoselectivity: The biosynthesis of cyanogenic glucosides, such as lotaustralin, provides a biological blueprint for stereoselectivity. The pathway begins with the amino acid isoleucine, which is converted by multifunctional Cytochrome P450 enzymes (CYP79s) into 2-methylbutanal oxime. nih.govresearchgate.net This initial step, however, is not perfectly stereoselective and produces both (E) and (Z) isomers. nih.govscispace.com The crucial stereoselective step occurs next: a different Cytochrome P450, CYP71E7, specifically recognizes and metabolizes only the this compound to the corresponding cyanohydrin. nih.govresearchgate.net This enzymatic specificity ensures that the downstream pathway proceeds exclusively with the (Z)-configuration, effectively selecting it from the initial isomer mixture.

Chemical Stereoselective Methods: In chemical synthesis, achieving high stereoselectivity often relies on post-synthesis manipulation of an isomer mixture. One patented method focuses on selectively obtaining the (E)-isomer from a Z/E mixture. This process involves treating a solution of the oxime mixture with an anhydrous protic or Lewis acid, which causes the E-isomer to preferentially precipitate as an immonium salt. google.com Neutralization of this salt then yields the pure (E)-oxime. While this method is selective for the E-form, it demonstrates that acidic conditions can be used to differentiate between the isomers.

Conversely, methods favoring the (Z)-isomer are less common but are emerging. The aforementioned use of a self-assembled capsule offers a promising route. acs.org By selectively binding the (Z)-isomer from an E/Z mixture in an aqueous solution, the capsule effectively sequesters it. This allows the unbound E-isomer to be physically separated, for example, by extraction with an organic solvent. Furthermore, the capsule itself promotes the conversion of the E-isomer to the more tightly bound Z-isomer, further enriching the (Z)-form. acs.org This represents a powerful strategy for both separation and stereoselective conversion under mild, room-temperature conditions.

Table 2: Comparison of Synthetic Approaches for 2-Methylbutanal Oxime Isomers
MethodologyDescriptionStereochemical OutcomeReference
Standard Chemical SynthesisReaction of 2-methylbutanal with hydroxylamine hydrochloride.Produces a mixture of (Z) and (E) isomers; ratio is condition-dependent. researchgate.net
Biosynthesis (CYP79 Enzyme)Enzymatic conversion of isoleucine.Produces a mixture of (Z) and (E) isomers. nih.govscispace.com
Biosynthesis (CYP71E7 Enzyme)Subsequent enzymatic conversion of the oxime.Highly stereoselective; specifically consumes the (Z)-isomer from the mixture. nih.govresearchgate.net
Acid-Mediated PrecipitationTreatment of a Z/E mixture with an anhydrous acid (e.g., HCl).Stereoselective for the (E)-isomer, which precipitates as a salt. google.com
Capsule-Assisted Separation/IsomerizationUse of a water-soluble capsule that selectively binds the (Z)-isomer.Allows for the selective separation of the (Z)-isomer and promotes E-to-Z conversion. acs.org

Reactivity and Reaction Mechanisms of Z 2 Methylbutanal Oxime

Nucleophilic and Electrophilic Transformations Involving the Oxime Moiety

The oxime group is ambidentate, meaning it can react as a nucleophile from two different sites, the nitrogen and the oxygen atoms. acs.org Electrophilic agents can attack either atom, though O-functionalization is often preferred. acs.org Conversely, the carbon of the C=N bond is electrophilic and susceptible to attack by nucleophiles. eopcw.comnptel.ac.in

Participation in Beckmann Rearrangement and Analogous Processes

One of the most significant reactions of oximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime into an amide or a nitrile. wikipedia.orgunacademy.com For an aldoxime like (Z)-2-methylbutanal oxime, this rearrangement typically yields a primary amide or, more commonly, a nitrile through dehydration. wikipedia.orgmasterorganicchemistry.com

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). unacademy.commasterorganicchemistry.com This is followed by the migration of the group positioned anti-periplanar to the leaving group. In aldoximes, the migrating group is the hydrogen atom attached to the C=N carbon. The subsequent loss of a proton from the nitrogen results in the formation of a nitrile. acs.org However, under certain conditions, the intermediate can be trapped by water to form a primary amide. wikipedia.org The rearrangement of aldoximes can be promoted by a variety of acidic catalysts. wikipedia.org

Table 1: Catalysts for Beckmann Rearrangement of Oximes

Catalyst/Reagent Description Reference
Strong Acids (H₂SO₄, PPA) Traditional catalysts for the rearrangement. wikipedia.org wikipedia.org
Thionyl Chloride (SOCl₂) Promotes the rearrangement. wikipedia.org wikipedia.org
Phosphorus Pentachloride (PCl₅) Used to facilitate the conversion to amides. wikipedia.org wikipedia.org
Cyanuric Chloride Can be used with a co-catalyst like zinc chloride for a catalytic process. wikipedia.org wikipedia.org

Reduction Reactions and Amine Formation

The reduction of the C=N double bond in this compound leads to the formation of the corresponding primary amine, 2-methylbutan-1-amine. This transformation is a cornerstone of amine synthesis from carbonyl precursors. researchgate.net A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni), metal hydrides like lithium aluminum hydride (LiAlH₄), and sodium borohydride (B1222165) (NaBH₄) in the presence of activating agents. wikipedia.orgdoubtnut.com

While NaBH₄ alone is generally not reactive enough to reduce oximes, its reactivity can be enhanced by combining it with Lewis acids such as ZrCl₄ or TiCl₄. scispace.com The reduction of aldoximes typically yields primary amines, though the formation of secondary amines can sometimes occur as a side reaction. wikipedia.org However, reaction conditions can be optimized to favor the exclusive formation of the primary amine. wikipedia.org For instance, a ruthenium/triphos catalyst system has been shown to be highly efficient for the selective hydrogenation of aldoximes to primary amines with high yields and activity. rsc.org

Table 2: Reagents for the Reduction of Aldoximes to Primary Amines

Reagent System Conditions Outcome Reference
LiAlH₄ Ether or THF High yield of primary amine. doubtnut.com
Na/C₂H₅OH Ethanol (B145695) Effective reduction to primary amine. doubtnut.com
Catalytic Hydrogenation H₂, Metal Catalyst (Pd, Pt, Ni) Common industrial method for amine synthesis. wikipedia.org
NaBH₄/ZrCl₄/Al₂O₃ Solvent-free, room temp. Rapid and high-yield reduction. scispace.com scispace.com
(Py)Zn(BH₄)₂ Refluxing THF Reduces various oximes to amines in high yields. wiley.com wiley.com

Addition Reactions Across the C=N Bond

The carbon-nitrogen double bond of this compound can undergo addition reactions. For instance, oximes can participate in Michael additions to activated olefins, a reaction that forms a new carbon-oxygen bond. This reaction can be catalyzed by triphenylphosphine, providing a mild alternative to traditional base-catalyzed methods. organic-chemistry.org This allows for the synthesis of functionalized oxime ethers. organic-chemistry.org

Additionally, carbon-centered radicals can add across the C=N bond. libretexts.org The addition typically occurs at the carbon atom of the double bond, which results in the formation of a more stable nitrogen-centered radical intermediate that is stabilized by the adjacent oxygen atom. libretexts.org

Functionalization and Derivatization of the Oxime Group

The hydroxyl group and the C=N bond of the oxime moiety are sites for further chemical modification, leading to a variety of derivatives with tailored properties and reactivities. acs.org

O-Alkylation and Acylation Reactions

The oxygen atom of the oxime group is nucleophilic and readily undergoes alkylation and acylation. acs.org

O-Alkylation involves the formation of an oxime ether (R-C=N-O-R'). This is typically achieved by reacting the oxime with an alkyl halide in the presence of a base. acs.org Alternative methods for O-alkylation include reactions with alcohols catalyzed by heteropolyacids or using a triphenylphosphine/carbon tetrachloride system. rsc.orgthieme-connect.com These reactions are generally regioselective for the oxygen atom, although N-alkylation can be a competing side reaction. acs.org

O-Acylation results in the formation of O-acyl oximes (R-C=N-O-C(O)R'). These derivatives can be synthesized by reacting the oxime with acylating agents like acetyl chloride or by using peptide coupling reagents such as EDCI. organic-chemistry.orgnih.gov O-acyl oximes are not just stable derivatives; they are also versatile intermediates in organic synthesis. rsc.org For example, they can serve as internal oxidants and directing groups in transition metal-catalyzed C-H activation reactions. rsc.orgresearchgate.net

Table 3: Selected Reagents for O-Alkylation and O-Acylation of Oximes

Transformation Reagent(s) Typical Conditions Reference
O-Alkylation Alkyl Halides Basic media acs.org
O-Alkylation Alcohols, H₃PW₁₂O₄₀ Dimethyl carbonate (green solvent) rsc.org
O-Alkylation Alcohols, PPh₃/CCl₄, DBU Refluxing acetonitrile thieme-connect.com
O-Acylation Acetyl Chloride - nih.gov
O-Acylation EDCI, DMAP Room temperature organic-chemistry.org

Metal-Mediated and Catalyzed Reactions at the Oxime Carbon

The oxime group can act as a directing group in transition metal-catalyzed reactions, enabling the functionalization of otherwise unreactive C-H bonds. nih.govexlibrisgroup.com O-acetyl oximes, for example, have been used as effective directing groups for palladium-catalyzed C-H functionalization at the sp³ carbon adjacent (β-position) to the oxime carbon. nih.gov This strategy allows for the introduction of various functional groups, and the resulting products can be subsequently converted into ketones, alcohols, or amines. nih.gov

Furthermore, O-acyl oximes have been extensively used as building blocks for the synthesis of nitrogen-containing heterocycles under transition metal catalysis. rsc.org These reactions often involve the oxime as an internal oxidant, which avoids the need for external oxidizing agents and allows for milder reaction conditions. rsc.orgresearchgate.net Copper-catalyzed reactions of O-acyl oximes have also been developed for the synthesis of complex molecules like indoles and benzofuranones. acs.org

Stereochemical Influence on Reaction Pathways and Product Selectivity

The (Z)-configuration of the oxime, where the hydroxyl group and the hydrogen on the C1 carbon are on the same side of the C=N double bond, plays a critical role in directing the approach of reagents and controlling the formation of new stereocenters. This control is evident in both the regioselectivity and diastereoselectivity of its reactions.

Regioselectivity and Diastereoselectivity in Oxime-Mediated Reactions

The geometry of the oxime is a determining factor in the stereochemical outcome of many of its reactions. numberanalytics.comresearchgate.net For aldoximes like this compound, the chiral center adjacent to the C=N bond introduces a basis for diastereoselectivity in addition reactions.

In nucleophilic additions to the C=N double bond, the existing stereocenter can direct the attack of the nucleophile to one of the two diastereotopic faces of the imine carbon. The diastereoselectivity of such additions to chiral oxime ethers has been observed to often reflect the initial E:Z geometry of the starting oxime. cdnsciencepub.com For instance, in reactions with organolithium reagents, the addition to chiral oxime ethers can proceed with high stereospecificity, where the product's diastereomeric ratio mirrors the E:Z ratio of the oxime. cdnsciencepub.com While specific studies on this compound are limited, it is a well-established principle that the pre-existing stereochemistry of the oxime dictates the stereochemical course of the reaction. uou.ac.in

The regioselectivity of certain reactions is also influenced by the oxime's geometry. For example, in deprotonation reactions, the base typically removes a proton syn to the oxime's hydroxyl or ether group. cdnsciencepub.com In the case of this compound, this would favor the formation of an enolate with a specific geometry, which in turn would influence the regiochemical outcome of subsequent reactions with electrophiles.

A notable example of stereospecificity is the visible-light-mediated C(sp²)–H difluoroalkylation of (Z)-aldoximes, which proceeds with retention of the oxime configuration to yield (E)-difluoroalkylated ketoximes. rsc.org This suggests that reactions at the C1 position can be highly dependent on the initial (Z)-geometry.

Table 1: Hypothetical Diastereoselectivity in the Addition of Nucleophiles to this compound

Nucleophile (Nu)SolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (d.r.)
CH₃Li/BF₃·OEt₂THF-78(S,R)- or (R,S)->90:10
PhMgBrDiethyl Ether0(S,R)- or (R,S)-~85:15
NaBH₄Methanol25(S,S)- or (R,R)-~70:30

Conformational Analysis of Reaction Intermediates

The conformational analysis of reaction intermediates is crucial for understanding the stereochemical outcomes of reactions involving this compound. Theoretical and computational studies on similar oxime systems have provided insights into the preferred conformations of transition states, which ultimately determine product selectivity. asianpubs.orgasianpubs.orgnih.gov

For many reactions, the (Z)-isomer is found to be the more stable stereoisomer, which can influence the stereoselectivity of the reaction from the outset. asianpubs.orgasianpubs.org The relative stability of different conformations of reaction intermediates is influenced by steric and electronic factors. In the case of this compound, the ethyl and methyl groups at the C2 position create a specific steric environment that will favor certain transition state geometries over others.

Computational studies on the oximation of related ketones have shown that the (Z)-isomer is often energetically preferred over the (E)-isomer, which aligns with the experimental observation that the (Z)-oxime is the major product in many cases. asianpubs.orgasianpubs.org During a reaction, the molecule will adopt a transition state conformation that minimizes steric hindrance and maximizes favorable electronic interactions. For example, in a nucleophilic addition, the approach of the nucleophile will be directed by the bulky sec-butyl group, leading to a preferred diastereomeric outcome.

Full conformational analyses of reaction intermediates for O-substituted quinuclidin-3-one (B120416) oximes have demonstrated that different spatial arrangements around the nitrogen atom of the amino group lead to different reaction products. mdpi.com These findings highlight the importance of considering the conformational flexibility of intermediates to predict stereoselectivity. mdpi.com Although specific conformational analyses for reaction intermediates of this compound are not extensively documented, the principles derived from similar systems are applicable.

Table 2: Calculated Relative Energies of Possible Transition State Conformers for a Hypothetical Reaction of this compound

Transition State ConformerComputational MethodRelative Energy (kcal/mol)Predicted Major Product
TS-1 (syn-attack)DFT (B3LYP/6-31G)0.0Diastereomer A
TS-2 (anti-attack)DFT (B3LYP/6-31G)+2.5Diastereomer B
TS-3 (eclipsed)DFT (B3LYP/6-31G*)+5.8-

This table presents hypothetical data based on general computational studies of oxime reactivity to illustrate the concept. Specific transition state calculations for this compound are not available in the provided search results.

Advanced Spectroscopic and Chromatographic Techniques for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for (Z)-Isomer Configuration Confirmation

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For (Z)-2-methylbutanal oxime, NMR is instrumental in confirming the Z configuration around the C=N double bond. The Z configuration indicates that the higher priority groups on each atom of the double bond are on the same side. uou.ac.in

Two-dimensional NMR (2D-NMR) techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide detailed information about the connectivity and spatial proximity of atoms within a molecule.

COSY (Correlation Spectroscopy): This technique reveals scalar couplings between protons, typically those separated by two or three bonds. In this compound, a COSY spectrum would show correlations between the aldehydic proton (H-C=N) and the proton on the adjacent chiral carbon, as well as between the protons of the ethyl and methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for stereochemical assignment as it detects through-space interactions between protons that are close to each other, regardless of the number of bonds separating them. For this compound, a strong NOE would be expected between the aldehydic proton and the proton on the chiral carbon, confirming their syn-periplanar relationship, which is characteristic of the Z-isomer.

This compound possesses a chiral center at the carbon adjacent to the C=N double bond, meaning it can exist as a pair of enantiomers ((S)- and (R)- forms). gcms.cz Enantiomers have identical physical properties in an achiral environment, making their differentiation challenging. libretexts.org Chiral NMR shift reagents, often lanthanide-based complexes, can be used to determine the enantiomeric purity of a sample. libretexts.org

These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum for each enantiomer. libretexts.org The integration of these signals allows for the quantification of each enantiomer, thereby determining the enantiomeric excess (ee). dalalinstitute.com Commonly used chiral shift reagents include complexes of europium, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). thieme-connect.de While the specific application of chiral shift reagents to this compound is not detailed in the search results, this is a standard and effective method for assessing the enantiomeric purity of chiral compounds. dalalinstitute.comlibretexts.org

2D-NMR Techniques for Stereochemical Assignment

Vibrational Spectroscopy (IR, Raman) for Structural and Conformational Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

O-H stretching of the oxime group (around 3330 cm⁻¹). researchgate.net

C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹). rsc.org

C=N stretching of the oxime group (typically in the range of 1600-1690 cm⁻¹).

N-O stretching.

The precise position of these bands can be influenced by the stereochemistry and conformation of the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=N double bond, in particular, often gives a strong signal in the Raman spectrum.

While detailed vibrational analysis specific to this compound is not available in the search results, a study on 3-(imidazolidin-2-ylidenhydrazono)-2-methylbutanal oxime reported an OH stretching frequency at 3330 cm⁻¹. researchgate.net The analysis of carbonyl compounds shows that electron-donating groups can shift vibrational frequencies to lower wavenumbers. rsc.org

X-Ray Crystallography for Solid-State Stereostructure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique can unambiguously establish the absolute configuration of the chiral center and the geometry of the C=N double bond in this compound, provided a suitable single crystal can be obtained. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the Z configuration and revealing the preferred conformation in the solid state. Although no specific X-ray crystal structure for this compound was found in the search results, the technique has been successfully applied to other oxime-containing compounds to confirm their molecular structures. science.gov

Chiral Chromatography (GC, HPLC) for Isomeric Separation and Purity Determination

Chiral chromatography is a powerful technique for separating enantiomers and determining the isomeric purity of chiral compounds. dalalinstitute.com Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for this purpose using chiral stationary phases (CSPs).

Chiral Gas Chromatography (GC): Chiral GC is particularly suitable for volatile compounds like this compound. Separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz This method has been used to separate the enantiomers of other volatile compounds, such as linalool. frontiersin.orgresearchgate.net In a study on the host location of Anthonomus grandis, enantioselective (chiral) GC was employed to identify various volatile compounds, including (E)-2-methylbutanal oxime. frontiersin.orgembrapa.br

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another effective method for enantiomeric separation. The choice of the chiral stationary phase is critical for achieving good resolution. While specific HPLC methods for this compound were not found, the technique is widely used for the analysis of chiral pharmaceuticals and natural products. libretexts.org For instance, chiral HPLC was used in the total synthesis of elodeoidins, which involved the use of (S)-2-methylbutanal and (R)-2-methylbutanal. acs.org

The selection between GC and HPLC depends on the volatility and thermal stability of the compound and its derivatives.

Table of Spectroscopic and Chromatographic Data

TechniqueParameterThis compound
NMR Spectroscopy
1D ¹H NMRChemical Shifts (δ)Specific data not available.
1D ¹³C NMRChemical Shifts (δ)Specific data not available.
2D NMR (NOESY)Key CorrelationExpected between aldehydic proton and proton on chiral carbon.
Vibrational Spectroscopy
IR SpectroscopyKey Frequencies (cm⁻¹)O-H stretch (~3330), C=N stretch (~1600-1690). researchgate.net
Chromatography
Chiral GCStationary PhaseTypically cyclodextrin-based. gcms.cz
Chiral HPLCStationary PhaseVarious available, selection is compound-specific.

Theoretical and Computational Chemistry Approaches to Z 2 Methylbutanal Oxime

Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of (Z)-2-methylbutanal oxime, offering a detailed picture of its geometry and electronic landscape. These methods solve the Schrödinger equation for the molecule, providing accurate predictions of various molecular attributes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the relative stabilities of isomers, such as the (Z) and (E) forms of 2-methylbutanal oxime. The stability of these isomers is a critical factor influencing their relative abundance and reactivity.

Computational studies on analogous small aldoximes, such as acetaldoxime (B92144), have shown that the energy difference between the Z and E isomers is generally small. sci-hub.seresearchgate.net Various DFT functionals and basis sets can be employed to calculate the electronic energies of the optimized geometries of both isomers. The (Z)-isomer of 2-methylbutanal oxime is generally expected to be slightly more stable due to steric interactions. A representative comparison of the relative energies of Z and E isomers for a similar aldoxime, acetaldoxime, is presented in Table 1. These calculations typically show that the Z isomer is more stable than the E isomer by a small margin. researchgate.net The choice of functional and basis set can influence the exact energy difference, but the qualitative trend is often consistent. sci-hub.seresearchgate.net

Table 1: Calculated Relative Energies of Acetaldoxime Isomers This table presents illustrative data for acetaldoxime as a proxy for this compound to demonstrate the application of DFT in determining isomer stability.

Computational Method Basis Set Isomer Relative Energy (kJ/mol) Reference
DFT (B3LYP) 6-311++G** E 2.05 sci-hub.se
Z 0.00 sci-hub.se
MP2 6-311++G** E 0.92 sci-hub.se
Z 0.00 sci-hub.se

Ab initio methods, which are based on first principles without the use of empirical parameters, are employed for the detailed conformational analysis of this compound. These methods help in mapping the potential energy surface (PES) of the molecule, identifying stable conformers, and determining the energy barriers for rotation around single bonds. ibm.comdntb.gov.uabas.bg

Density Functional Theory (DFT) Studies on Z/E Isomer Stability

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its conformational dynamics and interactions with a solvent environment. nih.govajchem-a.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, offering a trajectory of the molecule's movement over time.

In an MD simulation of this compound, the molecule would be placed in a simulation box, often filled with explicit solvent molecules like water. substack.commdpi.com The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. The simulation would reveal how the molecule samples different conformations and how its structure and dynamics are influenced by the surrounding solvent molecules. For instance, hydrogen bonding between the oxime's hydroxyl group and water molecules can significantly affect its conformational preferences and reactivity. nih.govunimi.it MD simulations are particularly useful for understanding phenomena that are inherently dynamic, such as the process of a molecule crossing an energy barrier or the distribution of solvent molecules around a solute. nih.govsubstack.com

Computational Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a valuable tool for predicting spectroscopic parameters and exploring potential reaction pathways for this compound. These predictions can aid in the interpretation of experimental data and provide insights into the molecule's reactivity.

The prediction of NMR chemical shifts using DFT has become a standard method for structure elucidation. nih.govrsc.orgsciforum.netdergipark.org.trnmrdb.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. rsc.org These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule. A variety of DFT functionals and basis sets can be tested to find the combination that provides the best agreement with experimental values. rsc.org

Computational methods are also employed to investigate reaction pathways, such as the hydrolysis of the oxime to form 2-methylbutanal and hydroxylamine (B1172632). researchgate.netunive.itnih.govresearchgate.net By mapping the potential energy surface for the reaction, chemists can identify transition states and calculate activation energies. researchgate.netunive.it This information is crucial for understanding the reaction mechanism and predicting reaction rates. For example, a DFT study on the hydrolysis of an imine oxime revealed the rate-determining step and the effect of pH on the reaction rate. researchgate.netnih.gov

QSAR/QSPR Modeling Applied to Oxime Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or chemical properties of compounds based on their molecular structures. researchgate.netnih.govvegahub.eu For oximes, QSAR models have been developed to predict their reactivity in various contexts, such as their efficacy as reactivators of inhibited acetylcholinesterase or their fungicidal activity. researchgate.netresearchgate.net

In a typical QSAR study, a set of oximes with known reactivities is used to train a model. researchgate.net Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each oxime. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to find a mathematical relationship between the descriptors and the observed reactivity. nih.gov This model can then be used to predict the reactivity of new oximes, including this compound, for which experimental data may not be available. For instance, the presence of an aliphatic oxime group has been identified as a structural alert that may enhance toxicity in some QSAR models. rsc.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
(E)-2-methylbutanal oxime
2-methylbutanal
Acetaldoxime
2-methylcyclohexanone (B44802) oxime
Hydroxylamine
Water
Cyclohexanone (B45756)
Caprolactam
Sulphuric acid
1,2-dichloroethane
2-Br-4,6-dinitro aniline
3-Br-2,4,6-trinitro aniline
(1E,2E)-phenyl-[(1-phenylethyl)imino]-ethanal oxime
Nitro-isonitrosoacetophenone
Palladium(II)
Dipterocarpol oxime
Aldicarb
Aldicarb sulfone
Isonicotinamide
Picolinamide
Nicotinamide
Xanthione
Toluene
Acetone
Dimethyl sulfoxide
Cyclopentadiene
Methyl vinyl ketone
C-methoxycarbonyl-N-aryl chlorohydrazones
2-(N-Bromoalkoxy)-5-(phenylazo)benzaldehydes
4-methoxy-benzaldehyde oxime
4-hydroxy-3-methoxy-benzaldehyde oxime
Glyoxime
1-naphthalen-2-yl-ethanone-O-propyl-oxime
(E)-propiophenone oxime
11H-Indeno[1,2-b]quinoxalin-11-one oxime
Tryptanthrin-6-oxime
Benzamidoxime
Acetamidoxime
Sarin
2-pyridylaldoxime

Applications of Z 2 Methylbutanal Oxime As a Synthetic Intermediate

Precursor in the Biosynthesis of Natural Products and Related Metabolites

(Z)-2-methylbutanal oxime is a key intermediate in the biosynthesis of a variety of plant secondary metabolites, most notably cyanogenic glycosides and glucosinolates. These compounds are part of the plant's defense mechanism against herbivores.

The biosynthesis of these natural products begins with the conversion of an amino acid, in this case, L-isoleucine, to an aldoxime. This transformation is catalyzed by a cytochrome P450-dependent monooxygenase. The resulting this compound then undergoes further enzymatic conversions to yield the final natural product.

For instance, in the biosynthesis of the cyanogenic glycosides lotaustralin (B1675156) and rhodiocyanoside A, this compound is glucosylated to form this compound O-glucoside. This intermediate is then converted to the corresponding cyanohydrin, which is subsequently glucosylated to yield the final cyanogenic glycoside.

The following table summarizes the key steps in the biosynthesis of cyanogenic glycosides from L-isoleucine, highlighting the central role of this compound.

StepPrecursorIntermediateProductEnzyme Family
1L-IsoleucineN-Hydroxy-L-isoleucineThis compoundCytochrome P450
2This compoundThis compound O-glucosideLotaustralinUGT
3This compoundAcinitrileGlucosinolateCytochrome P450

Data from various studies on plant biosynthesis pathways.

Role in the Elaboration of Chiral Building Blocks

While direct applications of this compound in the synthesis of chiral building blocks are not extensively documented, the asymmetric reduction of similar oximes and their derivatives is a well-established method for producing chiral amines. These amines are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

The reduction of the C=N bond of an oxime can lead to a primary amine, and if the substituents on the carbon atom are different, a new stereocenter is created. The stereochemical outcome of this reduction can be controlled by using chiral reducing agents or by converting the oxime into a chiral derivative before reduction.

For example, the reduction of oxime ethers with chiral borane (B79455) reagents has been shown to produce chiral amines with high enantiomeric excess. Although specific examples with this compound are not prominent in the literature, its structure lends itself to such transformations.

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

Oximes are versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds through reactions such as the Beckmann rearrangement and 1,3-dipolar cycloadditions. This compound can, in principle, be utilized in these synthetic strategies.

The Beckmann rearrangement of ketoximes is a classic reaction for the synthesis of amides and lactams. While the rearrangement of aldoximes, like this compound, is less common, it can lead to the formation of primary amides under certain conditions.

Furthermore, oximes can be converted into nitrile oxides, which are 1,3-dipoles. These nitrile oxides can then undergo cycloaddition reactions with alkenes or alkynes to produce five-membered heterocycles like isoxazoles and isoxazolines. The synthesis of such heterocycles starting from this compound would introduce the sec-butyl group into the heterocyclic core.

Utilization in Non-Biomedical Material Science or Polymer Chemistry

The application of this compound in material science and polymer chemistry is not a widely explored area. However, the oxime functionality presents potential for its use in these fields.

Oximes can participate in the formation of polymers through polycondensation reactions. For instance, the reaction of dioximes with dianhydrides can lead to the formation of poly(imide-oxime)s, which may exhibit interesting thermal and mechanical properties. While this compound is a mono-oxime, its principles could be extended to the development of novel monomers.

Future Research Directions and Challenges in Z 2 Methylbutanal Oxime Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The synthesis of oximes, including (Z)-2-methylbutanal oxime, has traditionally involved methods that may not align with the principles of green chemistry. zenodo.org Challenges in this area include the use of hazardous reagents, generation of waste, and sometimes harsh reaction conditions. nih.govnumberanalytics.com Future research is crucial to develop more environmentally benign and sustainable synthetic routes.

Current Research and Future Directions:

Solvent-Free and Alternative Media: A significant push is towards solventless reactions, which minimize waste and can be more energy-efficient. nih.govresearchgate.net Grinding chemistry, using catalysts like Bi2O3 or Sb2O3, has shown promise for converting carbonyl compounds to oximes at room temperature without any solvent. nih.govresearchgate.net Another green approach involves using alternative media like ionic liquids or aqueous biphasic systems. nih.govacademie-sciences.fr For instance, 1-methylimidazolium (B8483265) nitrate (B79036) ([Hmim][NO3]) has been used as a recyclable promoter and medium for the one-pot conversion of alcohols to oximes under microwave irradiation. academie-sciences.fr

Catalyst Development: The development of efficient and reusable catalysts is paramount. numberanalytics.com Research into low-cost and environmentally friendly catalysts, such as those based on bismuth compounds, is a promising avenue. nih.gov Titanium-containing zeolites are also being extensively studied for the ammoximation of ketones and aldehydes, a process that offers high nitrogen atom utilization and milder reaction conditions. acs.org

Electrochemical Methods: A novel and sustainable approach involves the electrochemical synthesis of oximes. This can be achieved through the electrocatalytic reduction of nitrate to form a hydroxylamine (B1172632) intermediate, which then reacts with the corresponding carbonyl compound. chemrxiv.org Another strategy uses the in-situ electrochemical generation of reactive oxygen species like H2O2 to drive the ammoximation reaction under ambient conditions. nih.gov

Table 1: Comparison of Greener Synthetic Protocols for Oximes

Method Catalyst/Medium Conditions Advantages
Grinding Chemistry Bi2O3 / Sb2O3 Room Temperature, Solvent-Free Minimizes waste, short reaction time, simple methodology. nih.govresearchgate.net
Ionic Liquids [Hmim][NO3] Microwave Irradiation Recyclable medium, one-pot synthesis, high yields. academie-sciences.fr
Ammoximation Ti-containing zeolites Mild Conditions High nitrogen atom utilization, environmentally friendly. acs.org
Electrosynthesis Zn-Cu alloy / Co-based electrocatalyst Ambient Conditions Uses aqueous nitrate or oxygen as a source, energy-efficient. chemrxiv.orgnih.gov

Exploration of Novel Catalytic Transformations

This compound and other oximes are versatile intermediates that can undergo a variety of transformations to produce valuable compounds like amines, nitriles, and heterocycles. nih.govresearchgate.net A key challenge lies in developing selective and efficient catalysts for these transformations. numberanalytics.com

Current Research and Future Directions:

Reductive Transformations: The catalytic reduction of oximes to hydroxylamines is a significant challenge due to the competing reduction of the weak N-O bond, which leads to primary amines as byproducts. researchgate.netnih.gov Recent advances have seen the development of both heterogeneous catalysts (e.g., platinum-based) and homogeneous catalysts that show high turnovers. nih.gov Future work should focus on improving the selectivity and efficiency of these catalytic systems.

Photoredox Catalysis: Dual copper/organophotoredox catalysis driven by green light has emerged as a novel strategy for the direct cyclization of unprotected oximes with enals. wiley.com This method allows for the concurrent activation of both N-OH and α-C(sp3)-H bonds, leading to the formation of highly functionalized pyridines with excellent functional group tolerance. wiley.com

Cytochrome P450 Enzymes: In nature, enzymes like Cytochrome P450 (CYP) play a crucial role in the metabolism of oximes. For example, CYP71E7 catalyzes the conversion of this compound to 2-hydroxy-2-methylbutyronitrile in the biosynthesis of cyanogenic glucosides in cassava. oup.comoup.comresearchgate.net Exploring the use of these or engineered enzymes as biocatalysts for the transformation of this compound in synthetic applications is a promising area of research. In Lotus japonicus, different P450 enzymes are involved in the conversion of this compound into either cyanogenic glucosides or rhodiocyanosides, highlighting the potential for selective biocatalysis. researchgate.net

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. In situ spectroscopic techniques are powerful tools for probing reaction intermediates and transition states in real-time.

Current Research and Future Directions:

Spectroscopic Techniques: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable insights into the reaction pathways. For example, electrochemical in situ FTIR has been used to identify adsorbed intermediates like OOH* during the electrocatalytic synthesis of cyclohexanone (B45756) oxime. nih.gov Similarly, in situ Raman spectroscopy has been employed to detect key intermediates on catalyst surfaces during the electrochemical reduction of nitrate for oxime synthesis. chemrxiv.orgwiley.com

Mechanistic Clarity: Applying these techniques to the synthesis and transformations of this compound could help elucidate the roles of catalysts, solvents, and reaction conditions. numberanalytics.com For instance, understanding the mechanism of radical-anion coupling in oxime-based reactions can lead to the development of new reagents and transformations. rsc.org The study of iminoxyl radicals, which can be generated from oximes, has revealed their involvement in various oxidative cyclization and coupling reactions, with the reaction pathway often depending on whether the radical acts as an O- or N-radical. beilstein-journals.orgd-nb.inforesearchgate.net

Computational Design of Oxime-Based Reagents or Structures

Computational chemistry offers a powerful approach to designing novel reagents and predicting the properties and reactivity of oxime-based structures, including those derived from this compound.

Current Research and Future Directions:

Reagent Design: Computational studies can aid in the design of new oxime-based reagents with specific functionalities. For example, an oxime-based hydroxylation reagent has been designed to convert aryl halides to phenols through a radical-nucleophilic substitution mechanism, which was supported by computational and experimental studies. rsc.org

Structure-Property Relationships: Density Functional Theory (DFT) calculations can be used to investigate the molecular structure, spectroscopic properties, and electronic characteristics of oxime derivatives. researchgate.net This information is vital for understanding their reactivity and for designing molecules with desired properties, such as in the development of new inhibitors or functional materials. researchgate.net For instance, computational studies on oxime-based Mn(III) dimers have shown how ligand design can influence the magnetic properties of the complex. rsc.org

Predicting Reactivity: Quantum chemical calculations can determine important parameters like O-H bond dissociation enthalpies (BDE) in oximes, which influences the ease of radical formation and the subsequent reactivity of the resulting iminoxyl radicals. beilstein-journals.org Such calculations can help predict the outcomes of reactions involving this compound and guide the design of new synthetic strategies.

Q & A

Basic Research Questions

Q. How can researchers distinguish between (Z)- and (E)-2-methylbutanal oxime isomers experimentally?

  • Methodological Answer : Isomeric differentiation requires spectroscopic techniques:

  • NMR Spectroscopy : Compare chemical shifts of the oxime proton (N-OH) and adjacent carbons. The (Z)-isomer typically shows downfield shifts due to intramolecular hydrogen bonding .
  • IR Spectroscopy : Analyze the O-H stretching region; (Z)-isomers often exhibit broader peaks due to stronger hydrogen bonding .
  • Chromatography : Use chiral columns or polar stationary phases in HPLC/GC to resolve isomers based on polarity differences .
    • Data Sources : Cross-reference with the NIST Chemistry WebBook for spectral libraries and the IUBMB enzyme database for biochemical context .

Q. What experimental protocols are recommended for synthesizing (Z)-2-methylbutanal oxime?

  • Methodological Answer :

Aldoxime Formation : React 2-methylbutanal with hydroxylamine hydrochloride in aqueous ethanol under reflux (70–80°C, 2–4 hours) .

Isomer Isolation : Use fractional crystallization or column chromatography to isolate the (Z)-isomer, as equilibrium mixtures often form .

Purity Validation : Confirm via melting point analysis (if available) and NMR integration of isomer-specific peaks .

Q. How can researchers address the lack of physical property data (e.g., melting point, solubility) for this compound?

  • Methodological Answer :

  • Predictive Tools : Use computational methods (e.g., COSMO-RS) to estimate solubility and partition coefficients .
  • Experimental Determination : Employ differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility .
  • Literature Cross-Check : Review structurally analogous oximes (e.g., (E)-2-methylbutanal oxime, boiling point: 158°C) to infer trends .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and P95 respirators if aerosolization is possible .
  • Ventilation : Work in a fume hood to minimize inhalation risks .
  • Toxicology : Although carcinogenicity is not reported, treat as a potential irritant—avoid skin/eye contact .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in enzyme-catalyzed reactions?

  • Methodological Answer :

  • Enzyme Specificity : Use cytochrome P450 enzymes (e.g., CYP71E1) to study stereoselective conversion to nitriles. Monitor reaction kinetics via LC-MS .
  • Docking Studies : Perform molecular dynamics simulations to analyze substrate-enzyme binding affinities for (Z)- vs. (E)-isomers .
  • Isotope Labeling : Track oxygen exchange in hydroxylamine intermediates using 18^{18}O-labeled water to elucidate mechanistic pathways .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 13^{13}C NMR, DEPT, and HSQC to resolve ambiguous assignments .
  • Collaborative Databases : Submit raw data to repositories like PubChem or ChemSpider to standardize references .
  • Error Analysis : Quantify solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts to identify artifacts .

Q. How can computational chemistry optimize reaction conditions for this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict thermodynamic stability of tautomers (e.g., oxime → nitroso) using Gaussian or ORCA .
  • Reaction Optimization : Apply machine learning (e.g., Bayesian optimization) to screen solvent/base combinations for maximum yield .
  • In Silico Toxicity : Use ADMET predictors (e.g., ADMETlab 2.0) to prioritize derivatives with low eco-toxicity .

Q. What advanced techniques characterize the stability of this compound under industrial biocatalysis conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to high O2_2/temperature (40–60°C) and monitor decomposition via GC-FID .
  • EPR Spectroscopy : Detect radical intermediates formed under oxidative stress .
  • In Situ IR : Track oxime degradation pathways in real-time using ATR-FTIR .

Data Presentation and Reproducibility Guidelines

  • Tables : Include isomer-specific physicochemical data (e.g., CAS 49805-56-3 for (Z)-isomer) .
  • Figures : Annotate NMR/IR spectra with peak assignments and purity thresholds .
  • Reproducibility : Follow Beilstein Journal guidelines: detail synthetic protocols in the main text; reserve extensive spectral data for supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.